3-(2-(4-(Methylsulfonyl)phenyl)acetamido)benzofuran-2-carboxamide
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Overview
Description
3-(2-(4-(Methylsulfonyl)phenyl)acetamido)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to inhibit cyclooxygenase-1 (cox-1) and cyclooxygenase-2 (cox-2) .
Mode of Action
Based on the structural similarity to other compounds, it may interact with its targets (cox-1 and cox-2) and inhibit their activity . This inhibition could lead to a decrease in the production of prostaglandins, which are involved in inflammation and pain signaling.
Biochemical Pathways
Given its potential cox-1 and cox-2 inhibitory activity, it may impact the arachidonic acid pathway, leading to a decrease in prostaglandin synthesis . This could result in anti-inflammatory effects.
Pharmacokinetics
Similar compounds have been evaluated for their in silico adme prediction .
Result of Action
Based on its potential cox-1 and cox-2 inhibitory activity, it may lead to a decrease in inflammation and pain signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-(Methylsulfonyl)phenyl)acetamido)benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .
Chemical Reactions Analysis
Types of Reactions
3-(2-(4-(Methylsulfonyl)phenyl)acetamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
3-(2-(4-(Methylsulfonyl)phenyl)acetamido)benzofuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)indole derivatives: Known for their anti-inflammatory and antimicrobial activities.
Benzothiophene derivatives: Exhibiting anticancer properties and used in drug development.
Uniqueness
3-(2-(4-(Methylsulfonyl)phenyl)acetamido)benzofuran-2-carboxamide stands out due to its unique combination of functional groups, which confer specific biological activities and chemical reactivity.
Properties
IUPAC Name |
3-[[2-(4-methylsulfonylphenyl)acetyl]amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S/c1-26(23,24)12-8-6-11(7-9-12)10-15(21)20-16-13-4-2-3-5-14(13)25-17(16)18(19)22/h2-9H,10H2,1H3,(H2,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBNFXIJVYESJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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